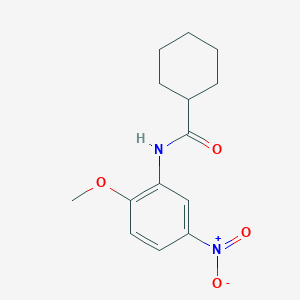

N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide

Description

N-(2-Methoxy-5-nitrophenyl)cyclohexanecarboxamide is a synthetic organic compound characterized by a cyclohexanecarboxamide core substituted with a 2-methoxy-5-nitrophenyl group. This structure combines a lipophilic cyclohexane ring with an aromatic moiety featuring electron-donating (methoxy) and electron-withdrawing (nitro) substituents. Such electronic modulation likely influences its physicochemical properties, such as solubility, stability, and intermolecular interactions, making it relevant in pharmacological and material science research.

Properties

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-20-13-8-7-11(16(18)19)9-12(13)15-14(17)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCOSAVLRFEKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide typically involves the reaction of 2-methoxy-5-nitroaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as halides or amines.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

Reduction: 2-methoxy-5-aminophenylcyclohexanecarboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Cyclohexanecarboxylic acid and 2-methoxy-5-nitroaniline.

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Thiourea-Functionalized Cyclohexanecarboxamides

Example Compounds :

- N-(Phenylcarbamothioyl)cyclohexanecarboxamide (H₂L₁)

- N-(4-Methoxyphenylcarbamothioyl)cyclohexanecarboxamide (H₂L₈)

- N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H₂L₉)

Key Differences :

- Structural Features : These derivatives incorporate a thiourea (-NH-CS-NH-) bridge between the cyclohexanecarboxamide and aryl groups, unlike the target compound’s direct amide linkage.

- Biological Activity: Thiourea derivatives exhibit metal-chelating capabilities due to hard (O, N) and soft (S) donor atoms, enabling applications in selective metal ion extraction and catalysis . Some also show antifungal, antitumor, and herbicidal activities .

- Conformational Stability : X-ray studies of H₂L₉ reveal a chair conformation of the cyclohexane ring and intramolecular hydrogen bonding (N-H···O), stabilizing the pseudo-six-membered ring . The absence of thiourea in the target compound may reduce conformational rigidity and alter binding modes.

Table 1 : Comparison of Thiourea Derivatives vs. Target Compound

| Property | Thiourea Derivatives (e.g., H₂L₁–H₂L₉) | N-(2-Methoxy-5-nitrophenyl)cyclohexanecarboxamide |

|---|---|---|

| Functional Group | Thiourea bridge | Direct amide linkage |

| Metal Chelation | High (via S, N, O) | Likely low (amide-only) |

| Biological Applications | Antifungal, metal extraction | Potential receptor modulation (inferred) |

| Conformation | Stabilized by H-bonding | Dependent on aryl substituent effects |

Neurologically Active Cyclohexanecarboxamides

Example Compounds :

Key Differences :

- Structural Features : WAY 100635 and Rec 15/3079 feature extended alkyl-piperazine chains and pyridinyl/nitrophenyl groups, contrasting with the target compound’s simpler aryl substitution.

- Pharmacological Activity: Both act as 5-HT₁ₐ receptor antagonists. Rec 15/3079 demonstrates nanomolar affinity (Kᵢ = 0.2 nM) and efficacy in modulating bladder function without central nervous system side effects . The target compound’s nitro and methoxy substituents may confer distinct receptor interactions due to steric and electronic effects.

Table 2 : Neurological Agents vs. Target Compound

| Property | WAY 100635 / Rec 15/3079 | Target Compound |

|---|---|---|

| Substituents | Piperazine-ethyl-pyridinyl/nitrophenyl | 2-Methoxy-5-nitrophenyl |

| Receptor Affinity | High (5-HT₁ₐ) | Unknown (structural similarity suggests potential) |

| Therapeutic Use | Bladder dysfunction, anxiety models | Underexplored |

| Synthetic Complexity | High (multiple functional groups) | Moderate (simpler aryl substitution) |

Therapeutic Derivatives in Liver Disease and Antimicrobial Contexts

Example Compounds :

Key Differences :

- Substituent Effects: The liver-targeted compound includes sulfonylamino and trifluoromethyl groups, enhancing metabolic stability and target specificity. The antimicrobial derivative features chloro and hydroxy groups, promoting solubility and bacterial membrane interaction.

- Applications: These highlight the versatility of cyclohexanecarboxamides in drug design.

Table 3 : Therapeutic Derivatives vs. Target Compound

Biological Activity

N-(2-methoxy-5-nitrophenyl)cyclohexanecarboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique arrangement of functional groups that contribute to its biological activities. The presence of both methoxy and nitro groups on the phenyl ring enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may inhibit certain enzymes or receptors, leading to observed biological effects. The exact molecular pathways are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to inflammation and microbial resistance.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that the compound can reduce pro-inflammatory cytokine production in various cell lines, suggesting a potential role in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound significantly inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as a novel antimicrobial agent.

- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory mechanisms of this compound in a murine model of arthritis. Treatment with this compound resulted in decreased swelling and pain, correlating with reduced levels of inflammatory markers such as TNF-α and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.